molecular formula C13H13NO4 B1429537 2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1352534-73-6

2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B1429537
CAS RN: 1352534-73-6
M. Wt: 247.25 g/mol
InChI Key: BBPYCFANIJHLGI-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)acetic Acid is a urinary metabolite of Diglyme that is a reproductive toxin . It can be used as a biomarker of exposure for jet fuel JP-8 workers .


Synthesis Analysis

The synthesis of 2’-O-(2-Methoxyethyl)-modified oligonucleotides has been discussed in several studies . The process involves the use of an archaeal DNA polymerase and a two-residue, nascent-strand, steric control 'gate’ .

Scientific Research Applications

Antioxidant Properties and Applications

Antioxidants in Fish Meal Preservation

A review highlights the research on ethoxyquin (an antioxidant) and its analogues, including a detailed examination of their efficacy in preserving polyunsaturated fatty acids in fish meal, vital for preventing spontaneous combustion. Analogues similar to ethoxyquin, such as hydroquin, have shown comparable efficacy and cost-effectiveness. Moreover, the transformation of ethoxyquin into potent antioxidants upon storage in fish meal, such as EQ-dimer, suggests its strong antioxidant capability, which could be relevant for similar compounds like 2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in terms of antioxidative properties and applications (A. J. de Koning, 2002).

Biologically Active Plant Compounds

Research on natural carboxylic acids from plants, including their structural differences and effects on antioxidant, antimicrobial, and cytotoxic activity, highlights the importance of structural components in determining bioactivity. This review could offer insights into how the structure of 2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid might influence its biological activities (B. Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition and Application in Industrial Chemistry

Biocatalyst Inhibition by Carboxylic Acids

A review focusing on the inhibitory effects of carboxylic acids on microbes used in fermentative processes outlines strategies to enhance microbial robustness. This understanding can be pivotal in utilizing or modifying compounds like 2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid for industrial bioprocesses, ensuring they do not inhibit microbial growth or productivity (L. Jarboe et al., 2013).

Environmental Applications of Carboxylic Acid Derivatives

Research into the environmental applications of carboxylic acid derivatives, such as in the treatment of organic pollutants through enzymatic processes enhanced by redox mediators, underscores the potential of these compounds in environmental remediation. This suggests possible research avenues for 2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in similar applications (Maroof Husain & Q. Husain, 2007).

Future Directions

The field of oligonucleotide therapeutics, which includes 2’-O-(2-Methoxyethyl)-modified oligonucleotides, has matured significantly over the past decade . Future research will likely focus on improving the pharmacodynamics and pharmacokinetics properties of these compounds .

properties

IUPAC Name

2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-18-7-6-14-8-11(13(16)17)9-4-2-3-5-10(9)12(14)15/h2-5,8H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPYCFANIJHLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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